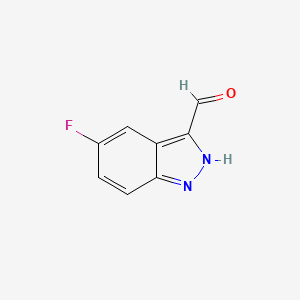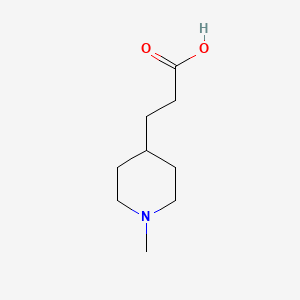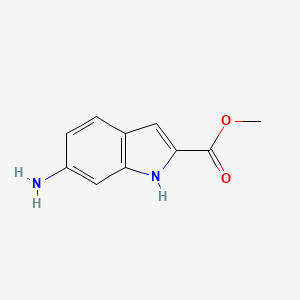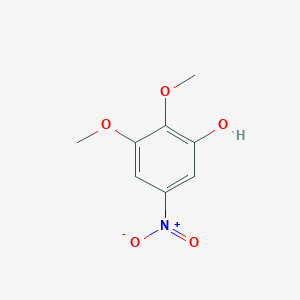
tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate
Overview
Description
The compound tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate is a chemical entity that appears to be a derivative of piperidine and azetidine structures. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and azetidine is a four-membered nitrogen-containing ring. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids as esters during chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, indicating the potential for the synthesis of similar compounds like tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate to be optimized for large-scale production . Another study reported the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is structurally related and suggests that the synthesis of aziridine and azetidine derivatives is an area of active research . These synthetic methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined, showing the importance of X-ray crystallography in understanding the conformation and stereochemistry of such molecules . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single-crystal X-ray diffraction . These studies provide a foundation for analyzing the molecular structure of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate.
Chemical Reactions Analysis
The reactivity of azetidine and aziridine rings has been explored in various studies. For instance, silylmethyl-substituted aziridine and azetidine were used as masked dipoles in cycloaddition reactions, which could be relevant for understanding the chemical reactivity of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate . Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate for anticancer drugs highlights the potential bioactivity of related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate are not directly reported, the properties of structurally similar compounds can provide insights. For example, the synthesis and characterization of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate involved the determination of its mass spectrometry and NMR spectra, which are crucial for understanding the physical properties of such compounds . Additionally, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate included a detailed analysis using various spectroscopic techniques, which could be applied to the compound of interest .
Scientific Research Applications
Synthesis and Structural Modification
Synthesis of Azetidine Analogues : Azetidine-2-carboxylic acid (Aze) analogs, including modifications at the 3-position with various heteroatomic side chains, have been synthesized. These modifications include creating amino acid-Aze chimeras, which are valuable for studying peptide activity's conformational influence (Sajjadi & Lubell, 2008).
Development of Bifunctional Compounds : Synthesis routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been explored. These routes enable further selective derivations, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Structural Modification of tert-Butyl Esters : Research includes the modification of tert-butyl esters like tert-butyl 7α-chloro-and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates, leading to compounds with potential applications in various fields, including medicinal chemistry (Vorona et al., 2007).
Novel Scaffold Development and Chemical Reactions
Creation of New Scaffolds for Substituted Piperidines : tert-Butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been synthesized as a new scaffold for preparing substituted piperidines, demonstrating the versatility of tert-butyl derivatives in medicinal chemistry (Harmsen et al., 2011).
Intramolecular Diels-Alder Reactions : The preparation and Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate highlights the use of tert-butyl derivatives in complex organic syntheses (Padwa et al., 2003).
Biological and Medicinal Applications
Development of Antimicrobial Agents : Research into substituted phenyl azetidines, including those with tert-butyl groups, has been conducted to explore their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Intermediate in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in small molecule anticancer drugs, showcases the role of tert-butyl derivatives in developing new therapeutic agents (Zhang et al., 2018).
Cytotoxic Activity in Derivatives : The synthesis and evaluation of derivatives of the tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid for cytotoxic activity further demonstrate the medicinal significance of tert-butyl compounds (Potoročina et al., 2009).
Safety and Hazards
The similar compound “tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCIZISJGQOEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)









![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)